Product packaging for cdc27 protein(Cat. No.:CAS No. 147015-50-7)

cdc27 protein

Cat. No.: B1177712
CAS No.: 147015-50-7
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Description

The CDC27 protein, also known as Anaphase-Promoting Complex Subunit 3 (ANAPC3), is a core component of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit ubiquitin ligase essential for the precise regulation of the cell cycle . This protein contains tetratricopeptide (TPR) repeats that are critical for scaffolding and mediating protein-protein interactions within the complex, facilitating the ubiquitination of key mitotic regulators such as securin and cyclin B to drive the metaphase-to-anaphase transition and mitotic exit . CDC27 is a protein of significant research interest in oncology and cell biology. Studies indicate that its dysregulation can act as either an oncogene or a tumor suppressor in different cancer contexts . Elevated expression of CDC27 has been linked to increased cell proliferation, invasiveness, and metastasis in certain malignancies, while its downregulation may affect cancer cell survival and response to therapy . Researchers utilize recombinant CDC27 to investigate the molecular pathology of cancers, explore mechanisms of epithelial-mesenchymal transition (EMT), and study chromosomal instability . This recombinant protein is a vital tool for various research applications. It is commonly used in antibody blocking and validation experiments, where a molar excess of the protein is used to confirm antibody specificity in techniques like Western Blot and Immunohistochemistry . Furthermore, it serves as a key reagent in functional studies aiming to dissect the intricate activation mechanisms of the APC/C and its role in ensuring faithful chromosome segregation . The product is presented with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147015-50-7

Molecular Formula

C7H11NO2

Synonyms

cdc27 protein

Origin of Product

United States

Molecular Architecture and Subunit Interactions of Cdc27 Protein

Structural Domains and Motifs of CDC27 Protein

CDC27 is characterized by the presence of multiple tetratricopeptide (TPR) repeats. wikipedia.orgproteinatlas.org These repeats are fundamental to its structure and function within the APC/C.

Tetratricopeptide (TPR) Repeats: Functional Significance in Protein-Protein Interactions

Tetratricopeptide (TPR) repeats are degenerate 34-amino acid sequence motifs found in a wide variety of proteins across all organisms. wikipedia.orgebi.ac.uknih.gov These motifs typically occur in tandem arrays of 3 to 16 repeats and fold together to form a single, linear solenoid domain known as a TPR domain. wikipedia.orgembopress.org The structural arrangement of TPR motifs, consisting of antiparallel alpha-helices, creates an amphipathic groove. ebi.ac.uknih.govembopress.org This groove is crucial for mediating protein-protein interactions by accommodating complementary regions of target proteins. ebi.ac.uknih.govembopress.org TPR domains thus act as scaffolds for the assembly of multiprotein complexes. wikipedia.orgnih.govembopress.org Processes involving TPR proteins include cell-cycle control, transcription repression, stress response, and protein transport. ebi.ac.uk

Identification and Characterization of Specific TPR Domains within this compound

Human CDC27 (APC3) contains 14 TPR motifs organized into two TPR domains: an N-terminal domain with 5 TPR motifs and a C-terminal domain with 9 TPR motifs. springermedizin.denih.govresearchgate.net These TPR motifs are located across 19 exons in the CDC27 gene. springermedizin.denih.govresearchgate.net Common phosphorylation sites in CDC27 are often located between TPR domains. springermedizin.denih.govresearchgate.net Structural analysis of the N-terminal domain of Encephalitozoon cuniculi Cdc27, which is composed predominantly of successive TPR motifs, revealed a homo-dimeric structure. nih.gov This dimerization is mediated by the self-association of the N-terminal TPR domains, and mutations in the dimer interface can disrupt dimerization and affect protein function in vivo. nih.gov In human CDC27, the 14 TPR motifs are organized into domains with specific roles: TPR 1 to 7 form a dimerization domain, TPR 8 to 11 are involved in IR tail binding, and TPR 12 to 14 constitute a C-terminal domain. springermedizin.denih.gov

Integration of this compound within the APC/C Core Complex

CDC27 is a core component of the APC/C, a large multisubunit complex. nih.govaacrjournals.orgresearchgate.net Its integration is vital for the complex's function as an E3 ubiquitin ligase. nih.govuniprot.orgwikipedia.org

Stoichiometry and Assembly of the APC/C Subunits with this compound

The mammalian APC/C is a large complex composed of at least 14 distinct subunits, assembling into a structure of at least 19 chains with a combined molecular mass of around 1.2 MDa. uniprot.orguniprot.orguniprot.org CDC27 (APC3), along with CDC16 (APC6) and CDC23 (APC8), are considered canonical TPR subunits of the APC/C. springermedizin.dewikipedia.orgnih.gov These subunits are present at supra-stoichiometric amounts within the APC/C, and studies suggest they can self-associate. nih.govcambridge.orgresearchgate.net The TPR subunits form a TPR lobe, which is one of the two major modules of the APC/C, the other being the platform module. elifesciences.org The TPR lobe adopts a quasi-symmetric structure through the sequential stacking of the three structurally related TPR homo-dimers: APC8/CDC23, APC6/CDC16, and APC3/CDC27. elifesciences.org Assembly studies indicate a sequential binding dependency among the TPR subunits, where the interaction of APC3/CDC27 with the APC/C is dependent on APC6/CDC16, and the interaction of both APC3/CDC27 and APC6/CDC16 is dependent on APC8/CDC23. cambridge.org APC9 is also required for the efficient incorporation of CDC27/APC3 into the assembled APC/C in Saccharomyces cerevisiae. elifesciences.org

Homologous Proteins and Orthologs of CDC27 Across Species

CDC27 is a highly conserved protein across eukaryotic organisms. wikipedia.orggenecards.org Homologs and orthologs of CDC27 have been identified in various species, reflecting its essential role in the cell cycle. The protein encoded by the human CDC27 gene shares strong similarity with Saccharomyces cerevisiae protein Cdc27 and the Schizosaccharomyces pombe gene product Nuc2. wikipedia.orggenecards.orgnih.gov Schizosaccharomyces pombe Nuc2 is an homologue of Cdc27 and interacts with the spindle apparatus, chromosomes, or nuclear envelope, linking nuclear and cytoskeletal functions in mitosis. ebi.ac.uk The conservation of CDC27 and other APC/C components from yeast to humans suggests that this protein complex is essential for mitosis in a wide range of eukaryotes. sdbonline.org Orthologous proteins of human CDC27 have been identified in species such as Rattus norvegicus (Rat) and Mus musculus (Mouse). nih.gov

Core Function of Cdc27 Protein in Ubiquitin Ligase Activity

CDC27 Protein as a Key Component of E3 Ubiquitin Ligase Activity

The APC/C, with CDC27 as a core subunit, acts as an E3 ubiquitin ligase. nih.govyeastgenome.orguniprot.orguniprot.orgresearchgate.net E3 ubiquitin ligases are responsible for facilitating the transfer of activated ubiquitin from a ubiquitin-conjugating enzyme (E2) to a lysine (B10760008) residue on a substrate protein or to ubiquitin itself, leading to the formation of ubiquitin chains. nih.gov These ubiquitin chains typically target the modified substrate for degradation by the proteasome. nih.gov The APC/C's activity is tightly regulated throughout the cell cycle, ensuring that specific substrates are ubiquitinated and degraded at the appropriate time. pnas.org

Mechanisms of Polyubiquitin (B1169507) Chain Formation Mediated by APC/C and this compound

Lys-11-linked polyubiquitin chains are a major type of chain assembled by the human APC/C and are critical for triggering the proteasomal degradation of its substrates, particularly mitotic regulators. uniprot.orguniprot.orggenecards.orgabcepta.comgenscript.comabcam.comproteinatlas.orgportlandpress.compnas.orgnih.govberkeley.edutandfonline.com The formation of these chains involves the collaborative action of specific E2 enzymes. UBE2C (UbcH10) is an E2 that initiates the formation of Lys-11-linked chains by recognizing specific motifs (TEK-boxes) in substrates and ubiquitin. nih.govpnas.orgberkeley.edutandfonline.com Subsequently, Ube2S acts as a chain-elongating E2, specifically extending the Lys-11-linked chains initiated by UBE2C. nih.govpnas.orgnih.govberkeley.edutandfonline.com The co-depletion of Ube2C and Ube2S significantly impairs the formation of Lys-11-linked chains and stabilizes APC/C substrates, highlighting the importance of this E2 module for APC/C activity in vivo. nih.govpnas.org

Lys-48-linked polyubiquitin chains are another well-established signal for proteasomal degradation in eukaryotes. nih.govportlandpress.comnih.gov While the APC/C primarily forms Lys-11-linked chains in higher eukaryotes, it can also mediate the formation of Lys-48-linked chains. uniprot.orguniprot.orggenecards.orgabcepta.comgenscript.comabcam.comproteinatlas.org In yeast, Lys-48-linked chains are a primary proteolytic signal, and E2 enzymes like Ubc1 promote the elongation of these chains. nih.govnih.gov

The APC/C complex has also been shown to catalyze the assembly of branched Lys-11/Lys-48-linked branched ubiquitin chains on target proteins. uniprot.orggenecards.orgabcepta.comabcam.comproteinatlas.org This indicates a further complexity in the ubiquitination signals mediated by the APC/C, potentially allowing for fine-tuning of substrate degradation or other downstream processes.

Substrate Recognition and Binding by APC/C: Role of this compound

The activity and substrate specificity of the APC/C are tightly regulated by its association with activator proteins, primarily CDC20 and CDH1. nih.govuniprot.orgwikipedia.orgmpg.depnas.orgtandfonline.comcambridge.orgpnas.org These coactivators bind to the APC/C and recruit substrates by interacting with recognition motifs (D-boxes and KEN-boxes) in the substrates. nih.govwikipedia.orgmpg.decambridge.org CDC27 plays a significant role in the interaction with these coactivators. Both CDC20 and CDH1 interact with the APC/C via specific motifs, including a C-terminal "IR tail" and an N-terminal "C-box," which associate with APC/C subunits like APC3 (CDC27) and APC8 (CDC23). nih.govpnas.orgcambridge.org Research indicates that CDC20 and CDH1 interact with the same sites on the TPRs of CDC27 and CDC23. nih.gov Mutations in the TPR grooves of CDC27 and CDC23 can reduce the ability of the APC/C to bind CDC20 and CDH1, both in vitro and in vivo. nih.gov Specifically, the IR motif of CDH1 has been shown to interact with the TPR groove of CDC27. nih.gov This interaction is crucial for the recruitment of substrates by the APC/C. nih.govmpg.de The binding of coactivators to the APC/C, mediated in part by CDC27, is a key regulatory mechanism that determines the timing and specificity of APC/C-mediated ubiquitination and subsequent protein degradation, thereby controlling cell cycle progression. pnas.orgcambridge.org

Compound NamePubChem CID
This compound996 (Human)
Ubiquitin6621
CDC20 protein991
CDH1 protein997
CDC16 protein8881
CDC23 protein8887
UBE2C (UbcH10)10475
Ube2S10477
Securin5931
Cyclin B595
Cyclin A8900
APC/C (Anaphase-promoting complex/cyclosome)- (Complex)

Data Table: Interaction of CDC27/CDC23 TPR Mutants with Coactivators

APC/C Subunit MutationEffect on Cdc20-dependent activity (in vitro)Effect on Cdh1-dependent activity (in vitro)Effect on Activator Dissociation Rate
Cdc27-A1Significant defectSignificant defectIncreased
Cdc27-A2Significant defectSignificant defectIncreased
Cdc23-ASignificant defectSignificant defectIncreased

Based on research findings indicating that mutations in the TPR grooves of Cdc27 and Cdc23 reduce the ability of the APC/C to bind Cdc20 and Cdh1 and increase the rate of activator dissociation. nih.gov

Recognition of Destruction Box (D-box) and KEN-box Motifs

The specificity of APC/C-mediated ubiquitination is largely determined by the recognition of specific degradation signals, or degrons, within substrate proteins cambridge.org. The two most well-characterized degrons are the Destruction box (D-box) and the KEN-box cambridge.orgpnas.org. These motifs serve as recognition sites for the APC/C, typically through interactions with APC/C coactivator proteins, primarily Cdc20 and Cdh1 pnas.orgembopress.orgcellsignal.com.

While the coactivators Cdc20 and Cdh1 are primarily responsible for directly recognizing the D-box and KEN-box motifs in substrates pnas.orgembopress.orgcellsignal.com, CDC27, as a core component of the APC/C, plays an indirect but important role in this recognition process. The TPR suprahelix sub-complex, including CDC27, is thought to orchestrate the position of substrate recognition sites within the APC/C, thereby facilitating the interaction between the coactivators and the substrate degrons d-nb.info.

Research findings highlight the interplay between CDC27, coactivators, and substrate motifs:

Studies have shown that the optimal interaction of substrates with the APC/C is dependent on the simultaneous association of a coactivator (Cdc20 or Cdh1) embopress.org. This supports a model where both core APC/C subunits, like CDC27, and the coactivators contribute to the substrate recognition sites embopress.org.

Cryo-electron microscopy studies of the APC/C bound to Cdh1 and a D-box-containing substrate fragment have indicated density connecting Cdh1 to a TPR-super-helix of the CDC27 dimer, suggesting a physical link that could be involved in substrate recruitment or stabilization researchgate.net.

TPR motifs within CDC27 have been implicated in interacting with the IR motif found in APC/C activators (coactivators), which is important for activator binding to the APC/C nih.gov. This interaction, while not directly with the D-box or KEN-box, is crucial for the recruitment of the coactivators that do recognize these motifs cellsignal.comnih.gov.

Mutation of the D-box in substrates like cyclin D1 has been shown to abolish their degradation mediated by APC/C components, including in the context of altered CDC27 expression, underscoring the necessity of the D-box for this process pnas.org. Similarly, the KEN-box is critical for the degradation of other substrates by APC/C-Cdh1 cambridge.orgaacrjournals.org.

While CDC27 itself does not directly bind the D-box or KEN-box motifs, its role as a structural component of the APC/C and its interactions with the coactivators are fundamental to the complex's ability to recognize and ubiquitinate substrates bearing these degrons. The precise molecular details of how CDC27 contributes to positioning or stabilizing the coactivator-substrate interaction are areas of ongoing research.

Regulatory Mechanisms of Cdc27 Protein Activity

Transcriptional and Translational Control of CDC27 Protein Expression

The cellular levels of this compound are modulated through control of its mRNA expression and translation.

MicroRNA-Mediated Regulation of CDC27 mRNA Expression

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a significant role in post-transcriptional gene regulation by binding to target mRNA molecules, leading to translational repression or mRNA degradation. Specific miRNAs have been identified that potentially regulate CDC27 mRNA expression. Notably, miR-218-2 and miR-27a are considered important microRNAs with a potential regulatory role in CDC27 expression. Overexpression of both miR-218-2 and miR-27a has been shown to lead to the downregulation of CDC27. nih.gov

RNA-Binding Protein Regulation of CDC27 mRNA Translation

RNA-binding proteins (RBPs) are a diverse group of proteins that interact with RNA molecules and influence their processing, stability, and translation. The translation of CDC27 mRNA is subject to regulation by specific RBPs. Heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1), encoded by the PCBP1 gene, is an RBP that plays a key role in the translational control of CDC27. springermedizin.denih.govnih.govnih.govaacrjournals.orgresearchgate.net hnRNP E1 has a preference for binding to mRNA sequences containing tandem polycytosine motifs, such as those found in the 3′-UTR of CDC27 mRNA. springermedizin.denih.govresearchgate.net This binding by hnRNP E1 leads to the translational repression of CDC27 mRNA. nih.govnih.govaacrjournals.org The regulatory activity of hnRNP E1 on CDC27 translation can be influenced by post-translational modifications of hnRNP E1 itself. For instance, phosphorylation of hnRNP E1, such as by PAK1, can relieve this translational silencing, resulting in increased this compound expression. aacrjournals.org This mechanism contributes to the cell cycle-dependent expression pattern of this compound. aacrjournals.org

Post-Translational Modifications and Conformational Dynamics of this compound

Beyond transcriptional and translational control, the activity of the this compound is extensively regulated by post-translational modifications, with phosphorylation being particularly significant. These modifications can influence the protein's conformation, localization, and interaction with other proteins within the APC/C and its substrates.

Phosphorylation of this compound by Mitotic Kinases (e.g., CDK1, PLK1, CKII)

Phosphorylation is considered the most crucial post-translational modification affecting CDC27. springermedizin.denih.gov During mitosis, CDC27 undergoes phosphorylation by several mitotic kinases, which is critical for regulating APC/C activity. springermedizin.denih.govnih.gov Key kinases implicated in CDC27 phosphorylation include Cyclin-Dependent Kinase 1 (CDK1), Polo-like Kinase 1 (PLK1), and Casein Kinase II (CKII). springermedizin.denih.govnih.govbiologists.comembopress.org These kinases often phosphorylate CDC27 at Threonine/Serine-Proline motifs. springermedizin.denih.gov Additionally, TGF-β/Smad3 signaling has been suggested to induce CDC27 phosphorylation. springermedizin.denih.govnih.gov

Identification of Specific Phosphorylation Sites

Research employing techniques such as mass spectrometry and mutagenesis has led to the identification of specific phosphorylation sites on CDC27. In human CDC27, several mitosis-specific phosphorylation sites have been identified. These include Thr-205, Ser-426, and Ser-435. pnas.org Another study identified Ser-427 and Thr-447 as mitosis-specific phosphorylation sites in human CDC27, based on similarity to sites in mouse CDC27. embopress.orguniprot.org Computational analysis has predicted numerous putative phosphorylation sites on CDC27, with one study suggesting 18 such sites. nih.gov Phosphorylation in response to TGF-β signaling has been observed in the N-terminal region of CDC27 (amino acids 1-412). nih.gov In Drosophila Cdc27, two potential CDK1 phosphorylation sites, specifically proline residues at positions 304 and 456, have been shown to be essential for the protein's chromosomal localization and function. nih.govbiologists.com Many of the mitosis-specific phosphorylation sites identified in human APC/C subunits, including CDC27, are clustered in regions outside the tetratricopeptide repeat (TPR) domains. embopress.org

Here is a table summarizing some identified phosphorylation sites on CDC27:

SpeciesSite(s)Kinase(s) ImplicatedContext/MethodSource
HumanThr-205, Ser-426, Ser-435Not specified in this contextQuantitative proteomic analysis of mitotic arrest pnas.org
HumanSer-427, Thr-447CDK1, PLK1 (in vitro)Mass spectrometry, phospho-specific antibodies embopress.orguniprot.org
DrosophilaP304, P456CDK1Mutagenesis, functional analysis nih.govbiologists.com
HumanSer-154CKIIMutagenesis, TGF-β signaling nih.gov
HumanMultiple sites (predicted)Not specifiedPHD motif search, Scansite nih.gov
Functional Consequences of Phosphorylation on APC/C Activity

Phosphorylation of CDC27 has profound functional consequences for the activity of the APC/C. Phosphorylation of CDC27 during mitosis is a key regulatory event that governs APC/C activity. springermedizin.denih.gov It is considered crucial for the activation of the APC/C in mitosis. nih.gov This post-translational modification can induce conformational changes in the this compound, which in turn regulates its activity. springermedizin.denih.gov Increased phosphorylation of CDC27 may lead to enhanced APC/C activity and increased sensitivity to mitotic checkpoint inhibition. nih.gov Conversely, dephosphorylation of CDC27 also plays a regulatory role and has been linked to increased chromosomal instability and the formation of multinucleated cells. nih.gov

The phosphorylation status of CDC27 influences the affinity of the APC/C for its activators, such as CDC20 and CDH1. nih.gov This regulated interaction is critical for the timely ubiquitination and subsequent degradation of APC/C substrates, such as cyclins and securin, which is necessary for the transition from metaphase to anaphase and mitotic exit. springermedizin.deresearchgate.net Studies in Drosophila have demonstrated that phosphorylation of specific sites on Cdc27 by CDK1 is required for the proper chromosomal localization of the protein, and this localization is essential for the normal functions of the APC/C, including the degradation of cyclins A and B. nih.govbiologists.com Furthermore, maximal phosphorylation levels of CDC27 have been observed to correlate with the onset of APC/C activity in vivo. researchgate.net

Here is a table summarizing the functional consequences of CDC27 phosphorylation:

ConsequenceDescriptionSource
Regulation of APC/C ActivityPhosphorylation during mitosis is critical for controlling the ubiquitin ligase activity of the APC/C. springermedizin.denih.govnih.gov
Induction of Conformational ChangesPhosphorylation can lead to alterations in the 3D structure of CDC27, impacting its function. springermedizin.denih.gov
Modulation of Sensitivity to Mitotic CheckpointsIncreased phosphorylation may enhance the responsiveness of the APC/C to signals from mitotic checkpoints. nih.gov
Influence on APC/C-Activator AffinityPhosphorylation status affects the binding affinity between the APC/C (via CDC27) and activators like CDC20 and CDH1. nih.gov
Requirement for Chromosomal LocalizationPhosphorylation, particularly by CDK1, is necessary for the correct localization of CDC27 to chromosomes. nih.govbiologists.com
Correlation with APC/C Activation OnsetPeak phosphorylation levels of CDC27 coincide with the initiation of APC/C activity in living cells. researchgate.net
Role of Phosphorylation in Mitotic Checkpoint Sensitivity

Phosphorylation is a key regulatory mechanism for CDC27 and the APC/C. Many components of the APC/C are hyper-phosphorylated during mitosis, and this modification is generally believed to be required for APC/C activity and may modulate its sensitivity to inhibition by the mitotic checkpoint nih.govpnas.org. Various kinases, including casein kinase II (CKII), cyclin-dependent kinase 1 (CDK1), and Polo-like kinase 1 (PLK1), are known to phosphorylate CDC27, particularly at Threonine/Serine-Proline motifs nih.govd-nb.info. Upregulation of CDC27 phosphorylation may lead to increased APC/C activity and enhanced sensitivity to mitotic checkpoint inhibition nih.govspringermedizin.de.

Studies have identified numerous phosphorylation sites on APC/C subunits, with many being mitosis-specific embopress.org. For instance, phosphorylation of APC3/CDC27 and APC1 is considered key for CDC20 binding and subsequent APC/C activation sdbonline.org. In vitro studies have shown that Cdk1 can generate a significant number of mitotic phospho-sites on APC/C subunits, including CDC27, and this phosphorylation is sufficient for increased CDC20 binding and APC/C activation embopress.org.

Research using antimitotic drugs that arrest cells in prometaphase has revealed differences in the phosphorylation patterns of APC/C subunits, including CDC27, depending on the specific drug used pnas.org. This suggests that the phosphorylation state of the APC/C is dynamic even during a drug-induced mitotic arrest pnas.org.

Dephosphorylation of this compound and its Regulatory Implications

Dephosphorylation of CDC27 is another critical regulatory event with significant implications for cell cycle progression and chromosomal stability nih.govspringermedizin.de. While phosphorylation is generally associated with APC/C activation and mitotic progression, dephosphorylation plays a role in specific aspects of mitosis and exit nih.govspringermedizin.detandfonline.com.

Role of Protein Phosphatases (e.g., PP1) in CDC27 Dephosphorylation

Several enzymes are involved in the dephosphorylation of CDC27. Protein phosphatase 1 (PP1) has been shown to dephosphorylate CDC27 nih.govd-nb.infospringermedizin.de. Studies in Xenopus egg extracts demonstrated that PP1 is a major catalyst of mitotic phosphoprotein dephosphorylation, and its depletion prevented CDC27 dephosphorylation nih.govresearchgate.net. Adding recombinant PP1 back to depleted extracts restored CDC27 dephosphorylation nih.gov.

However, it is worth noting that other phosphatases may also contribute to CDC27 dephosphorylation. For example, while PP1 was found to associate with CDC27, another phosphatase, Protein Phosphatase 2 (PP2), specifically a form containing the regulatory subunit R2B, was also shown to associate with CDC27 and is necessary for its dephosphorylation in the context of APC/C association with spindle poles molbiolcell.org. Interestingly, a study found that PP1 did not interact with CDC27 in co-immunoprecipitation experiments, suggesting potential context-dependent interactions or the involvement of specific PP1 regulatory subunits molbiolcell.org.

PP1 activity during mitosis is tightly regulated, partly through inhibition by Cdk1 phosphorylation and the binding of inhibitor-1 nih.govresearchgate.net. As Cdk1 levels decrease during mitotic exit, PP1 becomes activated, promoting the dephosphorylation of mitotic substrates, including CDC27 nih.govresearchgate.net.

Impact of Dephosphorylation on Chromosomal Stability

Dephosphorylation of CDC27 has been linked to increased chromosomal instability and the formation of multinucleated cells nih.govspringermedizin.de. The dephosphorylated form of CDC27/Apc3 has been observed to concentrate on kinetochores and chromosome arms in mitosis nih.govspringermedizin.detandfonline.comnih.gov. While the majority of this compound in M phase is highly phosphorylated, the dephosphorylated form is preferentially associated with isolated chromosomes tandfonline.com.

The association of dephosphorylated APC/C components with mitotic chromosomes suggests potential mechanisms by which the spindle checkpoint might regulate APC/C activity at mitosis tandfonline.comnih.gov. Dephosphorylation of CDC27 during mitosis can lead to elevated levels of cyclin B and inhibit sister chromatid segregation nih.gov. This highlights the critical balance between phosphorylation and dephosphorylation of CDC27 for accurate chromosome segregation and maintaining genomic stability.

Ubiquitination of this compound Itself

CDC27 is a subunit of the APC/C, which is an E3 ubiquitin ligase uniprot.orgnih.govyeastgenome.org. The APC/C catalyzes the ubiquitination of target proteins, marking them for degradation uniprot.orgnih.gov. While CDC27 is a core component involved in the ubiquitination of other proteins, there is also evidence suggesting that CDC27 itself can be subject to ubiquitination.

The APC/C mainly mediates the formation of Lys-11-linked polyubiquitin (B1169507) chains, and to a lesser extent, Lys-48- and Lys-63-linked chains on its targets uniprot.orgnih.gov. The APC/C complex can catalyze the assembly of branched Lys-11-/Lys-48-linked branched ubiquitin chains on target proteins nih.gov. As a component of this complex, CDC27 is directly involved in the process of ubiquitination.

While the primary function of CDC27 within the APC/C is to facilitate the ubiquitination of other substrates like cyclins and securin to enable chromosome segregation and mitotic exit nih.govyeastgenome.orgspringermedizin.de, the potential for CDC27 itself to be ubiquitinated suggests another layer of regulatory control over its function or stability. Research indicates that the APC/C complex assembles into a large structure composed of multiple subunits, including CDC27, to perform ubiquitination uniprot.orggenecards.orguniprot.org.

Further detailed research findings regarding the specific sites and functional consequences of CDC27 ubiquitination itself would provide a more complete understanding of this regulatory mechanism.

Cellular Functions of Cdc27 Protein Beyond Mitotic Progression

Regulation of Cell Cycle Transitions by CDC27 Protein

CDC27, as a subunit of the APC/C, is essential for controlling various cell cycle transitions. The APC/C's activity is regulated by activator proteins, primarily CDC20 and CDH1, which direct the complex to specific substrates at different stages of the cell cycle wikipedia.orgsdbonline.org. CDC27 is involved in the interaction with these co-activators wikipedia.org.

Mitotic Entry and Progression

Progression through mitosis is tightly controlled by the ubiquitin-mediated proteolysis of several regulatory proteins, a process in which the APC/C, containing CDC27, plays a key role sdbonline.org. CDC27 accumulates in various mitotic structures, including spindle microtubules, spindle poles, centrosomes, chromosome arms, and kinetochores springermedizin.ded-nb.infonih.govtandfonline.com.

Degradation of Securin and Cyclin B

A primary function of the APC/C, activated by CDC20, is the ubiquitination and degradation of key proteins that regulate the metaphase-anaphase transition and mitotic exit, notably Securin and Cyclin B springermedizin.dewikipedia.orgnih.govembopress.org. Securin inhibits the protease Separase, which is responsible for cleaving the cohesin complexes that hold sister chromatids together springermedizin.dewikipedia.orgnih.gov. Degradation of Securin by the APC/C releases Separase, allowing sister chromatid separation springermedizin.dewikipedia.org. Mitotic cyclins, such as Cyclin A and Cyclin B, associate with CDK1 to form Maturation Promoting Factor (MPF), which drives entry into and progression through mitosis sdbonline.orgwikipedia.org. Degradation of Cyclin B by the APC/C leads to the inactivation of CDK1, which is necessary for mitotic exit and cytokinesis wikipedia.orgwikipedia.org. CDC27's role within the APC/C is critical for this targeted degradation springermedizin.ded-nb.infonih.gov. Studies in Drosophila have shown that mutations in the homologue of CDC27 result in high levels of Cyclin B and sister chromatid separation defects sdbonline.org. Similarly, stabilizing Cyclin B in bub3 mutant cells by a mutation in the Drosophila cdc27 gene allows for normal transit through early mitosis sdbonline.org.

Metaphase-Anaphase Transition Control

The APC/C's main function is to trigger the transition from metaphase to anaphase by targeting proteins for degradation wikipedia.org. CDC27 is essential for this transition. Injection of antibodies against human CDC27 (CDC27Hs) into HeLa cells causes a metaphase arrest, highlighting its necessity for the onset of postmetaphase events yeastgenome.orgnih.gov. The spindle assembly checkpoint (SAC) mechanism delays the metaphase-anaphase transition in the presence of misaligned chromosomes by inhibiting the APC/C, thus preventing premature sister chromatid separation and cyclin degradation sdbonline.orgsdbonline.orgpnas.org. CDC27 is thought to be involved in interactions with mitotic checkpoint proteins, suggesting a role in the timing of M phase wikipedia.org. The metaphase-like arrest observed in mks (Drosophila homolog of CDC27) mutants cannot be overcome by mutations in the spindle integrity checkpoint gene bub1, confirming that this checkpoint operates through the APC/C sdbonline.org.

Chromosome Segregation Fidelity

Accurate chromosome segregation is paramount for maintaining genomic stability, and the APC/C, with CDC27 as a component, is crucial for this process springermedizin.ded-nb.infonih.gov. By mediating the degradation of Securin, the APC/C ensures the timely separation of sister chromatids springermedizin.dewikipedia.orgnih.gov. CDC27's localization to kinetochores and chromosome arms further supports its direct involvement in chromosome dynamics during mitosis springermedizin.detandfonline.com. Negative regulation of APC/C activity, potentially involving CDC27's interaction with inhibitors like Emi1, helps prevent chromosome missegregation springermedizin.denih.gov. Moreover, studies have shown that disruption of a single CDC27 allele can lead to a significant reduction in lagging chromosomes, suggesting a role for CDC27 in preventing naturally occurring chromosome segregation errors nih.gov. Dephosphorylation of CDC27 can lead to increased chromosomal instability springermedizin.ded-nb.infonih.gov.

G1 Phase Progression and DNA Replication Licensing

The APC/C, containing CDC27, also controls progression through the G1 phase of the cell cycle genecards.orgwikipedia.orguniprot.orgproteinatlas.org. After mitotic exit, the APC/C, primarily in conjunction with CDH1, remains active throughout G1, targeting various proteins for degradation to maintain a low CDK activity state necessary for G1 progression and the licensing of DNA replication origins wikipedia.org. CDC27 interacts with CDH1 at the M/G1 transition, facilitating the changes required for mitotic exit and entry into G1 springermedizin.denih.gov.

Ensuring One-Time DNA Replication Per Cell Cycle

Preventing re-replication of DNA within a single cell cycle is critical for maintaining genome integrity. In yeast, CDC27 and CDC16, as components of the APC/C, are involved in the degradation of putative initiator proteins of DNA synthesis, thereby ensuring that DNA replication occurs only once per cell cycle springermedizin.ded-nb.infonih.gov. Mutations in CDC27 or CDC16 in yeast can lead to over-replication of DNA springermedizin.ded-nb.infonih.gov. While this finding has been observed in yeast models, its direct mechanism in human cell lines in relation to CDC27 requires further investigation springermedizin.denih.gov. CDC27 expression has also been shown to modulate CDKN1A (p21), a CDK inhibitor, which in turn can influence ID1 expression and the G1 to S phase transition springermedizin.ded-nb.infonih.gov. CDC27 knockdown has been shown to increase the number of cells in G1 phase and decrease those in S phase, while CDC27 overexpression facilitates the G1/S transition nih.gov.

Compound Information

Compound NamePubChem CID
This compound9945115
Securin442872
Cyclin B10017019

Data Table: Role of APC/C-CDC27 in Cell Cycle Transitions

Cell Cycle PhaseAPC/C ActivatorKey Substrates Targeted for DegradationOutcomeRelevant CDC27 Function
G2/M TransitionCDC20Securin, Cyclin BEntry into Mitosis, Chromosome SegregationInteraction with CDC20, regulation of ubiquitination springermedizin.denih.govresearchgate.net
MetaphaseCDC20Securin, Cyclin B (after SAC satisfied)Metaphase-Anaphase TransitionEssential for transition, involvement in SAC signaling wikipedia.orgsdbonline.orgyeastgenome.orgnih.govpnas.org
AnaphaseCDC20Residual Mitotic ProteinsMitotic Exit, CytokinesisPart of APC/C mediating degradation springermedizin.denih.gov
M/G1 TransitionCDH1Residual Mitotic Proteins, CDC20, CDC5Exit from Mitosis, Entry into G1Interaction with CDH1, preparation for G1 springermedizin.denih.govresearchgate.net
G1 PhaseCDH1Various (e.g., DNA replication factors)G1 Progression, DNA Replication LicensingDegradation of replication initiators (in yeast), modulation of cell cycle regulators springermedizin.ded-nb.infonih.gov

Interplay of this compound with Cell Cycle Checkpoints

CDC27's involvement in cell cycle checkpoints, notably the Mitotic Spindle Assembly Checkpoint (SAC), is essential for maintaining genomic stability. The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Mitotic Spindle Assembly Checkpoint Regulation

CDC27, as a subunit of the APC/C, plays a key role in the SAC's function. The SAC operates by inhibiting the APC/C, specifically preventing the activation of its co-factor Cdc20, which is required for the degradation of SAC substrates like cyclin B and securin. sdbonline.orgnih.gov Phosphorylation of APC/C subunits, including APC3/CDC27 and APC1, is necessary for the APC/C to bind Cdc20 and become activated. sdbonline.org The SAC prevents this activation until all kinetochores are properly attached to spindle microtubules. sdbonline.org Studies have shown that microinjection of anti-CDC27 antibodies into cells can cause arrest at metaphase, indicating its importance in this transition and checkpoint control. tandfonline.com Furthermore, while anti-Mad2 antibody injection normally induces premature anaphase, co-injection with anti-CDC27 antibody results in metaphase arrest, suggesting a cooperative role in checkpoint signaling. tandfonline.com

Interactions with Checkpoint Proteins (e.g., Mad2, BUBR1)

CDC27 has been shown to interact with several mitotic checkpoint proteins, including Mad2 and BUBR1. proteinatlas.orgwikipedia.orgabbexa.com These interactions are pivotal for controlling the timing of mitosis. proteinatlas.orgwikipedia.orgabbexa.com Mad2 and BUBR1, along with Bub3, form the mitotic checkpoint complex (MCC) which binds to and inhibits the APC/C activator Cdc20, thereby preventing APC/C activity. nih.gov Immunopurification of APC/C with an anti-CDC27 antibody has revealed that BUBR1 is associated with the complex, and this association is dependent on the activation of the mitotic checkpoint. nih.gov Mad2 is known to bind Cdc20 and inhibit its activity. nih.govnih.gov Research indicates that Mad2 can also promote the interaction between BUBR1 and Cdc20, further enhancing the inhibitory effect on the APC/C. nih.gov This synergistic action of Mad2 and BUBR1, mediated in part through their interactions with the APC/C subunit CDC27, is critical for a robust SAC response.

Roles in Cellular Differentiation and Development

Beyond its established cell cycle functions, CDC27 and the APC/C have been implicated in cellular differentiation and developmental processes. researchgate.netfrontiersin.org

Contribution to Specific Developmental Processes

Studies in model organisms have highlighted the contribution of CDC27 to specific developmental pathways. In Arabidopsis, the HOBBIT gene, which encodes a CDC27 homolog, is required for both cell division and cell differentiation in meristems. nih.gov hobbit mutants exhibit reduced expression of an auxin reporter gene and accumulate a repressor of auxin responses, suggesting that HOBBIT activity may link cell division to differentiation by regulating cell cycle progression or restricting differentiation cues to dividing cells. nih.gov

Furthermore, recent research has implicated CDC27 in human congenital syndromes. Functional and genetic analyses have unveiled an implication of CDC27 in Hemifacial Microsomia (HFM), a rare congenital syndrome affecting craniofacial development. nih.gov De novo variants in CDC27 have been identified in individuals with HFM. nih.gov Knockout of the cdc27 gene in zebrafish models resulted in craniofacial malformation, spine deformity, and cardiac edema, mimicking HFM phenotypes. nih.gov These developmental defects were associated with abnormalities in somatic cell apoptosis, reduced neural crest cell proliferation in pharyngeal arches, and disrupted pharyngeal chondrocyte differentiation. nih.gov Rescue experiments involving cdc27 mRNA injection or knockout of cell cycle regulators like cdkn1a or tp53 partially or significantly rescued the observed phenotypes, suggesting a role for CDC27 in regulating cell cycle and differentiation during craniofacial development. nih.gov

Context-Dependent Functions in Tissue Homeostasis

The role of CDC27 in tissue homeostasis appears to be context-dependent and is often linked to its involvement in regulating cell proliferation and differentiation within tissues. While the primary role of APC/C, and thus CDC27, in degrading cell cycle regulators is fundamental to controlling cell numbers, its influence on differentiation pathways can impact tissue maintenance and repair. Dysregulation of CDC27 has been suggested to play a role in various neoplasms, potentially acting as either a tumor suppressor or an oncogene depending on the specific cancer type and context. researchgate.netresearchgate.net This dual nature underscores its complex involvement in maintaining the balance between cell proliferation, differentiation, and cell death that is critical for tissue homeostasis. While direct detailed research findings specifically on CDC27's context-dependent functions in tissue homeostasis beyond its role in cancer pathogenesis are less explicitly detailed in the provided snippets, its established roles in controlling cell division and influencing differentiation processes are inherently linked to the mechanisms governing tissue renewal and stability.

Data Tables

Interaction of CDC27 with Checkpoint Proteins: Studies using techniques like immunoprecipitation and Western blotting demonstrate the association of CDC27 with checkpoint proteins such as BUBR1, particularly during mitotic arrest. nih.gov The presence or absence of this interaction under different cell cycle conditions or in the presence of checkpoint activation signals could be presented.

Effects of cdc27 Mutation/Knockout on Developmental Phenotypes: Research in model organisms like zebrafish shows that cdc27 knockout leads to specific developmental defects (e.g., craniofacial malformation, spine deformity). nih.gov A table could summarize the observed phenotypes and their penetrance in mutant versus control organisms.

Impact of CDC27 Dysregulation on Cell Proliferation and Differentiation Markers: Studies investigating the role of CDC27 in differentiation or cancer might measure markers of proliferation (e.g., EdU incorporation, cell cycle phase distribution) or differentiation (e.g., specific protein markers) upon CDC27 overexpression or knockdown. researchgate.netfrontiersin.orgnih.gov These quantitative changes could be presented in a table.

Pathophysiological Implications of Cdc27 Protein Dysregulation

CDC27 Protein in Proliferative Disorders and Cancer Pathogenesis

Alterations in CDC27 expression and function are frequently observed in different malignancies and are associated with various aspects of tumorigenesis, including cell proliferation, migration, invasion, genomic stability, drug resistance, and epithelial-mesenchymal transition. nih.govnih.govgenecards.org CDC27's role in cancer can be complex, potentially acting as either a tumor suppressor or an oncogene depending on the specific cancer type and context. nih.govnih.govgenecards.org

Aberrant this compound Expression in Neoplasms (Upregulation/Downregulation)

Divergent variations in CDC27 DNA sequence and alterations in transcription have been detected across different solid tumors and hematological malignancies. nih.govnih.govgenecards.org The expression level of this compound can be aberrantly upregulated or downregulated in various cancers, and these alterations are often associated with tumor progression and patient prognosis. nih.govnih.govgenecards.org

While some cancers exhibit moderate to strong upregulation of this compound, including colorectal, testis, thyroid, gastric cancers, and lung adenocarcinoma, suggesting a potential oncogenic role, other malignancies like Non-Hodgkin's lymphomas, prostate, glioma, breast cancer, and renal cell carcinomas have shown very low or absent this compound levels in some samples. nih.govnih.gov This suggests that downregulation of CDC27 may also contribute to tumorigenesis, possibly by suppressing its inhibitory effects on certain cellular processes or by increasing cancer cell survival and chemoresistance. nih.govnih.govgenecards.org

Here is a summary of observed CDC27 expression alterations in various cancers:

Cancer TypeObserved CDC27 ExpressionAssociated EffectSource
Colorectal CancerUpregulationIncreased proliferation, invasion, metastasis, EMT nih.gov
Gastric CancerUpregulationIncreased proliferation, invasion, metastasis, EMT nih.gov
Breast CancerUpregulation/DownregulationUpregulation linked to recurrence; Downregulation linked to poor radiotherapy response nih.gov
GliomaDownregulationIncreased chemoresistance, decreased radiosensitivity nih.govnih.gov
T-Cell Lymphoblastic LymphomaOverexpressionPromotes proliferation, inhibits apoptosis
Lung AdenocarcinomaUpregulationTumor progression nih.govnih.gov
Squamous Cell Cervix CarcinomaDownregulationPoor radio-responsiveness, treatment failure nih.gov
Non-Hodgkin's LymphomasLow/AbsentPotential tumor suppressor role nih.govnih.gov
Prostate CancerLow/AbsentPotential tumor suppressor role nih.govnih.gov
Renal Cell CarcinomasLow/AbsentPotential tumor suppressor role nih.govnih.gov

Contribution to Tumor Cell Proliferation, Migration, and Invasion

Elevated CDC27 expression has been shown to increase cell proliferation, invasiveness, and metastasis in several malignancies. nih.govnih.govgenecards.org Studies have demonstrated that overexpression of CDC27 promotes tumor cell proliferation, invasion, and metastasis in colorectal cancer, breast cancer, gastric cancer, and lymphoma. Conversely, knockdown of the CDC27 gene has been shown to inhibit these functions. nih.govnih.gov

In gastric cancer cells, CDC27 facilitates proliferation, migration, and invasion. Similarly, in T-cell lymphoblastic lymphoma, CDC27 overexpression promotes proliferation and inhibits apoptosis.

Impact on Genomic Instability and Aneuploidy

As a key component of the APC/C, which regulates chromosome segregation during mitosis, CDC27 plays a crucial role in maintaining genomic integrity. Dysregulation of the APC/C, and specifically CDC27, has been linked to genomic instability and aneuploidy in tumor cells.

Increased CDC27 expression has been correlated with improper chromosome division and aneuploidy. Loss of the APC/C-Cdh1 activity, which can occur with constitutive CDC27 expression, results in mitotic aberrations and aneuploidy. Chronic exposure to certain environmental factors, like low-dose arsenic, can lead to persistent activation of mitotic regulators including CDC27, contributing to attenuated cyclin B1 degradation, chromosomal abnormality, and aneuploidy.

Modulation of Cancer Cell Survival and Drug Resistance

CDC27 dysregulation can influence cancer cell survival and response to therapy. Downregulation of CDC27 has been associated with increased cancer cell survival and chemoresistance. nih.govnih.govgenecards.org For instance, downregulation of CDC27 has been implicated in increased chemoresistance of glioma cells to beta-lapachone. nih.govnih.gov In cervical and breast cancer, decreased expression of CDC27 has been correlated with poor radio-responsiveness and treatment failure. nih.gov Reduced CDC27 expression in irradiated cervical cancer cell lines has been shown to promote cell survival. nih.gov

Conversely, increased CDC27 activity may promote stemness, which can contribute to drug resistance. nih.govnih.gov

Involvement in Epithelial-Mesenchymal Transition (EMT) Pathways

Epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis, enabling cells to acquire increased invasive and migratory properties. nih.gov CDC27 has been reported to be involved in the regulation of EMT.

CDC27 can promote EMT by modulating the expression of key epithelial and mesenchymal markers. nih.gov In colorectal cancer, CDC27, by modulating ID1, can downregulate epithelial markers like ZO-1 and E-cadherin and upregulate mesenchymal markers such as ZEB1 and Snail, thereby promoting metastasis. nih.gov Enhanced expression of this compound in gastric cancer tissues has also been found to correlate with the expression of EMT biomarkers like E-cadherin, Vimentin, and Twist. nih.gov

Association of this compound with Other Disease States

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease influenced by a combination of genetic and environmental factors. nih.govdntb.gov.ua Recent research suggests a potential link between abnormal CDC27 expression and the pathogenesis of SLE. researchgate.netnih.gov Studies utilizing whole-exome sequencing (WES) and bioinformatics analyses in familial SLE patients have identified CDC27 as a potential causative gene. nih.govnih.govfrontiersin.org

Quantitative polymerase chain reaction (qPCR) analysis of peripheral blood mononuclear cells (PBMCs) from both familial and sporadic SLE patients revealed significantly lower CDC27 expression compared to healthy controls. nih.govnih.govfrontiersin.org This decreased expression of CDC27 in lupus patients was found to correlate with indicators of lupus activity. Specifically, CDC27 expression showed a negative correlation with C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), and a positive correlation with complement C3 and C4 levels. nih.govnih.gov Furthermore, CDC27 expression was observed to be upregulated in PBMCs of SLE patients who experienced reduced disease activity following immunosuppressive therapy. nih.govnih.gov

These findings suggest that reduced CDC27 expression may contribute to immune disorders observed in lupus. nih.gov Receiver operating characteristic (ROC) curve analysis indicated that CDC27 expression has potential diagnostic value for SLE, with a reported sensitivity of 82.30% and specificity of 94.40%. nih.govnih.gov

The target genes of circular RNA (circ)-CDC27, a non-coding RNA derived from the CDC27 gene, have been found to be primarily involved in pathways related to the immune system and neurodegeneration, further supporting a role for CDC27-associated pathways in SLE. dntb.gov.uaportlandpress.com Studies in experimental rat models of SLE have also demonstrated significantly higher expression levels of circ-CDC27 in the sera of SLE rats compared to controls, suggesting its potential as a diagnostic biomarker. dntb.gov.uaportlandpress.comresearchgate.net

Table 1: CDC27 Expression and SLE Activity Markers

MarkerCorrelation with CDC27 Expression in SLE PatientsStatistical Significance (P-value)Source
C-reactive protein (CRP)Negative<0.05 nih.govnih.gov
Erythrocyte sedimentation rate (ESR)Negative<0.05 nih.govnih.gov
Complement C3Positive<0.05 nih.govnih.gov
Complement C4Positive<0.05 nih.govnih.gov

Table 2: Diagnostic Value of CDC27 in SLE

MetricValueSource
Sensitivity82.30% nih.govnih.gov
Specificity94.40% nih.govnih.gov

Pulmonary Fibrosis

Pulmonary fibrosis, particularly Idiopathic Pulmonary Fibrosis (IPF), is a chronic and progressive interstitial lung disease characterized by excessive extracellular matrix deposition and the formation of fibroblast/myofibroblast foci. mdpi.comnih.govnih.gov Emerging evidence suggests that dysregulation of CDC27 is involved in the progression of pulmonary fibrosis. researchgate.netnih.govmdpi.com

Research indicates that inhibiting CDC27 may offer protection against pulmonary fibrosis by suppressing the PI3K/Akt/mTOR pathway. mdpi.com This process might be further facilitated by the depletion of the long non-coding RNA (lncRNA) Taurine Upregulated Gene 1 (TUG1), which promotes autophagy. mdpi.comresearchgate.net A complex interaction between lncRNA TUG1 and CDC27 has been described in IPF. mdpi.comresearchgate.net LncRNA TUG1 is reported to accelerate IPF progression, and its overexpression contributes to fibrosis in various organs. mdpi.comresearchgate.net

Studies have shown that lncRNA TUG1 depletion suppresses pulmonary fibrosis by attenuating inflammation and epithelial-mesenchymal transition (EMT), inducing autophagy, and inactivating the PI3K/Akt/mTOR pathway both in vitro and in vivo. nih.gov LncRNA TUG1 knockdown was found to prevent CDC27 expression. nih.gov Conversely, overexpression of CDC27 counteracted the inhibitory effects of lncRNA TUG1 suppression on EMT, leading to increased expression of fibrotic markers and activation of the PI3K/Akt/mTOR pathway. mdpi.comnih.gov

Furthermore, a circular RNA derived from the CDC27 gene, hsa_circ_0044226, has been found to be significantly upregulated in the lung tissues of IPF patients. researchgate.netnih.gov Knockdown of hsa_circ_0044226 attenuated pulmonary fibrosis in vitro and in vivo, potentially by inhibiting the expression of CDC27, which in turn suppressed EMT. researchgate.netnih.govmdpi.com This suggests that hsa_circ_0044226 may play a role in pulmonary fibrosis progression by regulating CDC27 expression and the subsequent activation of EMT. researchgate.netnih.govmdpi.com

Table 3: Role of CDC27 in Pulmonary Fibrosis

FactorEffect on CDC27 ExpressionEffect on Pulmonary FibrosisAssociated Pathway/ProcessSource
LncRNA TUG1 depletionDecreasesAttenuatesPI3K/Akt/mTOR pathway, Autophagy, EMT mdpi.comnih.govresearchgate.net
CDC27 overexpressionIncreasesPromotesEMT, PI3K/Akt/mTOR pathway mdpi.comnih.gov
Hsa_circ_0044226 knockdownDecreasesAttenuatesEMT researchgate.netnih.govmdpi.com
TGF-β1 stimulationIncreasesPromotesEMT nih.govnih.gov

Hemifacial Microsomia

Hemifacial microsomia (HFM) is a rare congenital syndrome characterized by underdevelopment of the structures derived from the first and second pharyngeal arches, including the mandible, external ear, and middle ear. nih.govdntb.gov.uanih.gov The genetic basis of HFM is not fully understood, but recent studies have identified CDC27 as a novel candidate gene. nih.govdntb.gov.uanih.govmdpi.commdpi.com

Whole-exome sequencing performed on HFM probands and their unaffected parents has identified nonsynonymous de novo variants in CDC27 in unrelated individuals with sporadic HFM. nih.govnih.govmdpi.com Predictive structural analyses suggest that these variants can lead to significant alterations in the secondary and tertiary structures of the this compound. nih.govnih.gov

Experimental studies using CRISPR/Cas9 gene editing in zebrafish have demonstrated that cdc27 knockout results in phenotypes mirroring typical HFM, including craniofacial malformations, spine deformity, and cardiac edema. researchgate.netnih.govnih.gov Analysis of cdc27 mutant zebrafish embryos revealed abnormalities in somatic cell apoptosis, reduced neural crest cell (NCC) proliferation in the pharyngeal arches, and issues with chondrocyte differentiation. researchgate.netnih.govdntb.gov.uanih.gov

Further research involving mRNA injections and gene knockouts in zebrafish models has provided insights into the mechanisms. cdc27 mRNA injections and knockout of cdkn1a or tp53 significantly rescued pharyngeal arch cartilage dysplasia, while sox9a mRNA administration partially restored the defective phenotypes. nih.govdntb.gov.uanih.gov These findings suggest a functional link between CDC27 and HFM, primarily mediated through the inhibition of cranial neural crest cell (CNCC) proliferation and the disruption of pharyngeal chondrocyte differentiation. nih.govdntb.gov.uanih.gov Reduced NCC proliferation due to variants in genes including CDC27 has been implicated in HFM, with zebrafish models exhibiting similar craniofacial malformations. mdpi.com

RT-qPCR analysis in cdc27−/− mutant zebrafish embryos showed a notable decrease in the mRNA levels of cdc27, sox9a, and col2a1a, indicating altered gene expression related to craniofacial development and cartilage formation. researchgate.net Conversely, mRNA levels of cdkn1a and tp53 were elevated in the mutants, suggesting potential compensatory mechanisms or stress responses. researchgate.net

Table 4: Findings in cdc27 Knockout Zebrafish Model of HFM

Observed PhenotypesCellular AbnormalitiesRescued bySource
Craniofacial malformationsAbnormal somatic cell apoptosiscdc27 mRNA injection researchgate.netnih.govnih.gov
Spine deformityReduced NCC proliferation in pharyngeal archescdkn1a knockout researchgate.netnih.govnih.gov
Cardiac edemaChondrocyte differentiation issuestp53 knockout researchgate.netnih.govnih.gov
Pharyngeal arch cartilage dysplasiaInhibition of CNCC proliferation, Disruption of pharyngeal chondrocyte differentiationsox9a mRNA (partial rescue) nih.govdntb.gov.uanih.gov

Table 5: Gene Expression Changes in cdc27−/− Zebrafish Embryos

GenemRNA Level Change (vs. Control)ImplicationSource
cdc27DecreasedConfirmation of knockout researchgate.net
sox9aDecreasedAltered craniofacial development/cartilage formation researchgate.net
col2a1aDecreasedAltered craniofacial development/cartilage formation researchgate.net
cdkn1aElevatedPotential compensatory/stress response researchgate.net
tp53ElevatedPotential compensatory/stress response researchgate.net

Advanced Research Methodologies for Studying Cdc27 Protein

Genetic Manipulation Approaches

Genetic manipulation techniques are pivotal in elucidating the in vivo functions of CDC27 by observing the consequences of its absence or alteration.

Gene knockout and knockdown approaches have been instrumental in understanding the essential nature of CDC27. Gene knockout involves the complete removal or permanent deactivation of the gene, while gene knockdown temporarily suppresses its expression. news-medical.net

One common method for gene knockdown is RNA interference (RNAi), which utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target and degrade the messenger RNA (mRNA) of a specific gene, thereby inhibiting protein production. news-medical.netnih.gov Studies in Drosophila tissue culture cells have demonstrated that reducing CDC27 levels by over 90% through RNAi leads to a transient mitotic arrest. sdbonline.org Interestingly, the effects of depleting CDC27 were more detrimental to the cells than depleting another APC/C subunit, CDC16, suggesting distinct roles for these components. sdbonline.org

In colorectal cancer cell lines, the knockdown of the CDC27 gene has been shown to inhibit cell proliferation, tumor formation, migration, and invasion. nih.gov These findings underscore the potential of CDC27 as a therapeutic target in oncology. Conversely, in some cancer cell lines, reduced expression of CDC27 has been associated with increased cell survival after irradiation, indicating a complex, context-dependent role in cellular responses to DNA damage. springermedizin.de

Study Type Model Organism/Cell Line Key Findings Reference
RNAi KnockdownDrosophila tissue culture cells>90% depletion of CDC27 leads to a distinct and severe transient mitotic arrest. sdbonline.org
Gene KnockdownColorectal cancer cellsInhibition of proliferation, tumor formation, migration, and invasion. nih.gov
Gene KnockoutZebrafishCraniofacial malformations, spine deformity, and cardiac edema, mirroring phenotypes of Hemifacial Microsomia. nih.gov

The advent of CRISPR/Cas9 technology has revolutionized functional genomics by enabling precise and efficient editing of the genome. frontiersin.org This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break, which can lead to gene knockout or the introduction of specific mutations. azolifesciences.com

A notable application of CRISPR/Cas9 in studying CDC27 has been in the investigation of Hemifacial Microsomia (HFM), a congenital disorder. nih.gov Researchers identified novel de novo variants in the CDC27 gene in HFM patients and utilized CRISPR/Cas9 to knock out the cdc27 gene in zebrafish. nih.gov The resulting zebrafish mutants exhibited craniofacial malformations, spinal deformities, and cardiac edema, phenotypes that closely resembled those observed in HFM. nih.gov This study provided a functional link between CDC27 and HFM, demonstrating the power of CRISPR/Cas9 in validating candidate genes from human genetic studies. nih.gov

Further experiments in the zebrafish model showed that the knockout of cdkn1a or tp53 could significantly rescue the pharyngeal arch cartilage dysplasia caused by the cdc27 knockout, providing deeper insights into the molecular pathways affected by CDC27 loss. nih.gov CRISPR/Cas9 has also been employed to generate stable knockout human embryonic stem cell (hESC) lines to investigate the function of genes like CDC27 in neuronal development and synaptic transmission. nih.govresearchgate.net

Biochemical and Structural Biology Techniques

Biochemical and structural biology approaches are essential for understanding the molecular mechanisms of CDC27 and its interactions within the APC/C.

The large size and complexity of the APC/C, which comprises 13-14 core subunits in metazoans, have historically posed challenges for its study. nih.govnih.gov A significant breakthrough was the development of a recombinant expression system using a modified MultiBac system, which allows for the reconstitution of the entire human APC/C complex in milligram quantities. nih.govnih.govnih.gov This has been crucial for detailed structural and biochemical analyses.

The process involves cloning the genes for the various APC/C subunits, including CDC27 (also known as APC3), into multiple plasmids that are then used to generate recombinant baculoviruses for expression in insect cells. nih.gov The fully assembled complex can then be purified, often using affinity tags on one of the subunits, such as a Strep-II tag on Apc4. nih.gov The ability to reconstitute the APC/C with specific mutations in individual subunits allows for precise investigation of their roles in the complex's function. nih.gov For instance, ubiquitination assays with reconstituted APC/C have shown that even in the absence of Cdc27, the complex retains some Cdh1-dependent activity, suggesting that other subunits contribute to coactivator binding. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes like the APC/C. springernature.comnih.gov Recent advancements in cryo-EM have enabled the determination of the human APC/C structure at near-atomic resolutions, providing unprecedented insights into its architecture and regulation. surrey.ac.ukbiorxiv.org

Cryo-EM studies have revealed that the APC/C has a triangular shape composed of two main modules: a TPR lobe and a platform module. elifesciences.orgelifesciences.org The TPR lobe is formed by the stacking of three TPR subunits: CDC27 (APC3), CDC16 (APC6), and CDC23 (APC8). elifesciences.orgelifesciences.org These high-resolution structures have allowed for the precise modeling of individual subunits, including CDC27, within the context of the entire complex. surrey.ac.uk For example, cryo-EM maps have been used to visualize the flexible catalytic module of the APC/C, which includes the APC2 and APC11 subunits, and to identify novel structural features like a zinc-binding module in APC2 that contributes to the complex's stability. surrey.ac.ukbiorxiv.org

Technique Resolution Key Structural Insights Reference
Cryo-EM2.9 ÅHigh-resolution structure of human APC/CCDH1:EMI1, revealing a zinc-binding module in APC2. surrey.ac.ukbiorxiv.org
Cryo-EM3.2 ÅStructure of apo-APC/C, providing a more complete and accurate model of the complex. surrey.ac.ukbiorxiv.org
Cryo-EM4.0 ÅStructure of the ternary APC/CCDH1:Hsl1 complex from S. cerevisiae. elifesciences.org

While cryo-EM is ideal for studying the entire APC/C complex, X-ray crystallography is a powerful tool for determining the atomic-resolution structures of individual protein domains. libretexts.orgunits.it This technique has been successfully applied to the N-terminal domain of CDC27 from Encephalitozoon cuniculi. nih.gov

The crystal structure revealed that the N-terminal domain of CDC27 forms a homo-dimer composed predominantly of successive tetratricopeptide repeat (TPR) motifs. nih.gov The TPR is a 34-amino acid structural motif that mediates protein-protein interactions. diamond.ac.uk The dimerization interface was found to be crucial for the stability and function of the protein; mutations at this interface disrupted dimerization and abolished the ability of the E. cuniculi Cdc27 to function in yeast. nih.gov This work provided a framework for understanding the architecture of the full-length CDC27 protein and highlighted the evolutionarily conserved nature of its dimeric properties. nih.gov The crystal structures of the N-terminal domains of other TPR subunits of the APC/C, such as Cdc16 and Cdc23, have shown that they also form similar homo-dimeric structures, which then stack in parallel to form a TPR suprahelix within the APC/C. nih.gov

Mass Spectrometry for Post-Translational Modification Analysis

Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of post-translational modifications (PTMs) on proteins, including CDC27. nih.govaston.ac.ukcytoskeleton.com PTMs are crucial for regulating the function of CDC27 and the Anaphase-Promoting Complex/Cyclosome (APC/C), influencing its activity, localization, and interaction with other proteins. nih.govspringermedizin.de The analysis of PTMs by mass spectrometry can be challenging due to the low abundance of modified peptides and the stability of the modification during analysis. nih.govresearchgate.net

A typical MS-based workflow for analyzing CDC27 PTMs involves several key steps. Initially, the this compound is isolated, often through immunoprecipitation. The purified protein is then digested into smaller peptides using proteolytic enzymes like trypsin. These peptides are then separated, commonly by liquid chromatography (LC), before being introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) is essential for identifying the specific site of a modification. aston.ac.uk In this process, a peptide ion of interest is selected and fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence and the location of the PTM. The mass shift caused by the modification on both the precursor peptide and its fragments allows for precise localization. aston.ac.uk

Common PTMs investigated on CDC27 include phosphorylation and ubiquitination. Dephosphorylation of CDC27 has been shown to play a role in increasing chromosomal instability. nih.gov MS-based proteomics can identify specific phosphorylation sites and quantify changes in their occupancy under different cellular conditions. Similarly, as a core component of the APC/C E3 ubiquitin ligase complex, CDC27 is itself subject to regulation by ubiquitination, which can be dissected using MS approaches. nih.govmdpi.com

Recent advancements in mass spectrometry, such as high-resolution Orbitrap mass analyzers and improved fragmentation techniques, have significantly enhanced the sensitivity and accuracy of PTM analysis. nih.gov These technologies enable the identification and quantification of thousands of PTM sites in a single experiment, providing a global view of the regulatory landscape of proteins like CDC27. nih.govcytoskeleton.com

Mass Spectrometry Technique Application in CDC27 PTM Analysis Key Findings/Capabilities
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification and localization of PTMs on CDC27 peptides.Precisely maps phosphorylation, ubiquitination, and other modification sites on the protein sequence.
Immobilized Metal Affinity Chromatography (IMAC) Enrichment of phosphorylated CDC27 peptides before MS analysis.Increases the detection sensitivity for low-abundance phosphopeptides, facilitating comprehensive phosphorylation site analysis.
Quantitative Mass Spectrometry (e.g., SILAC, TMT) Quantification of changes in CDC27 PTM levels across different cell cycle stages or experimental conditions.Reveals the dynamics of CDC27 regulation by PTMs, linking specific modifications to cellular events.

Cell Biological Assays

Live-Cell Imaging of this compound Dynamics during Mitosis

Live-cell imaging is a powerful technique to study the spatiotemporal dynamics of proteins like CDC27 in their native cellular environment. nih.govspringernature.com By tagging CDC27 with a fluorescent protein, such as Green Fluorescent Protein (GFP), its localization and behavior can be monitored in real-time throughout the mitotic process.

This approach allows researchers to observe the accumulation of CDC27 at key mitotic structures. nih.govspringermedizin.de For instance, studies have shown that CDC27 localizes to spindle microtubules, spindle poles, centrosomes, and kinetochores during mitosis. nih.govspringermedizin.de Live-cell imaging can provide detailed kinetic data on when and how CDC27 is recruited to these locations.

To perform live-cell imaging of CDC27, a cell line is engineered to express a CDC27-GFP fusion protein. These cells can also express other fluorescently tagged proteins to visualize other cellular structures simultaneously, such as H2B-mCherry to label chromosomes. The cells are then imaged using a fluorescence microscope equipped with a temperature- and CO2-controlled chamber to maintain cell viability. nih.gov Time-lapse images are captured at high temporal and spatial resolution to create a dynamic record of CDC27's behavior during mitosis. nih.govresearchgate.netnih.gov

This methodology can be used to investigate how the dynamics of CDC27 are altered in response to various perturbations, such as the depletion of other APC/C subunits or treatment with mitotic drugs. By analyzing the resulting movies, researchers can gain insights into the mechanisms that govern the proper functioning of the APC/C and the role of CDC27 in ensuring accurate chromosome segregation. nih.gov

Imaging Technique Purpose for Studying CDC27 Observable Phenomena
Confocal Laser Scanning Microscopy High-resolution imaging of CDC27-GFP localization within specific cellular compartments.Detailed visualization of CDC27 at centrosomes, kinetochores, and the mitotic spindle.
Time-Lapse Fluorescence Microscopy Tracking the dynamic movement and recruitment of CDC27 throughout the stages of mitosis.Observation of the timing of CDC27's association with and dissociation from mitotic structures.
Multi-Color Live-Cell Imaging Co-localization studies of CDC27 with other fluorescently tagged mitotic proteins or structures.Simultaneous visualization of CDC27 (e.g., GFP-tagged) and chromosomes (e.g., H2B-mCherry tagged) to correlate their movements.

Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a biophysical technique used to investigate molecular interactions in living cells. youtube.compurdue.edu It allows for the detection of close proximity between two molecules, typically in the range of 1-10 nanometers, making it an ideal tool for studying direct protein-protein interactions involving CDC27. purdue.eduresearchgate.net

To perform a FRET experiment for CDC27, it is fused to a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP), and a potential interacting partner is fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP). purdue.edu If the two proteins interact, bringing the fluorophores into close proximity, excitation of the donor fluorophore can result in the non-radiative transfer of energy to the acceptor fluorophore, which then emits fluorescence. youtube.comresearchgate.net

The occurrence of FRET can be measured by detecting the sensitized emission of the acceptor or the quenching of the donor's fluorescence. researchgate.net This provides evidence of a direct interaction between CDC27 and its binding partner within the cellular context and can reveal the subcellular location where this interaction takes place. FRET can be used to study the interaction of CDC27 with other APC/C subunits, co-activators like CDC20, or inhibitory proteins. nih.gov For example, FRET could be employed to visualize the dynamic association and dissociation of CDC20 from the CDC27-containing APC/C at the metaphase-to-anaphase transition. nih.gov

FRET Pair Component 1 FRET Pair Component 2 Biological Question Addressed
CDC27-CFPCDC20-YFPWhen and where does the co-activator CDC20 bind to the APC/C during mitosis?
CDC27-CFPAnother APC/C Subunit-YFPHow does the assembly of the APC/C complex occur in living cells?
CDC27-CFPEmi1-YFPInvestigating the spatial and temporal dynamics of APC/C inhibition by Emi1.

Ubiquitination Assays and Substrate Degradation Kinetics

As a core component of the APC/C, a key function of CDC27 is to mediate the ubiquitination and subsequent degradation of specific target proteins to drive mitotic progression. nih.govnih.gov Ubiquitination assays are therefore central to studying the enzymatic activity of the CDC27-containing APC/C complex.

These assays can be performed in vitro using purified components or in vivo within cells. A typical in vitro ubiquitination assay involves incubating purified APC/C (containing CDC27), a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, such as UBC4), ubiquitin, and a specific substrate (e.g., cyclin B). nih.gov The reaction products are then analyzed by western blotting with an antibody against the substrate to detect the appearance of higher molecular weight, polyubiquitinated forms.

To study the kinetics of substrate degradation in living cells, a fluorescently tagged substrate of the APC/C can be expressed. For example, a cell line expressing Cyclin B1 fused to a fluorescent protein can be used. nih.gov The degradation of this fusion protein, and thus the activity of the APC/C, can be monitored over time by measuring the decrease in fluorescence as cells transition from metaphase to anaphase. This allows for a quantitative analysis of APC/C activity and how it is affected by mutations in CDC27 or the presence of inhibitors.

Assay Type Components Measured Outcome
In Vitro Ubiquitination Assay Purified APC/C (with CDC27), E1, E2, Ubiquitin, Substrate (e.g., Cyclin B)Formation of polyubiquitin (B1169507) chains on the substrate, detected by Western blot.
In Vivo Substrate Degradation Assay Cells expressing a fluorescently-tagged APC/C substrate (e.g., Cyclin B-GFP)Decrease in cellular fluorescence over time, measured by live-cell imaging or flow cytometry.

Computational and Systems Biology Approaches

Protein-Protein Interaction Network Analysis

Computational approaches, particularly the analysis of protein-protein interaction (PPI) networks, are instrumental in understanding the broader functional context of CDC27. nih.govmdpi.com These networks are constructed by integrating data from various sources, including high-throughput experiments and curated literature databases. string-db.orgresearchgate.net

Databases such as STRING provide comprehensive information on known and predicted interactions of CDC27. nih.govmdpi.comstring-db.org Analysis of the CDC27 interaction network reveals a dense cluster of connections with other core subunits of the APC/C, such as ANAPC1, ANAPC4, ANAPC5, and CDC16, reflecting its role as an integral component of this complex. string-db.org

Beyond the core APC/C, PPI network analysis can identify other interacting proteins that modulate CDC27's function or link it to other cellular pathways. mdpi.commdpi.com For instance, interactions with co-activators like CDC20 and inhibitors are prominent features of the network. nih.govstring-db.org Recent studies have also used PPI analysis to identify novel interacting partners, such as Elmo1, and to explore the connection of CDC27 to pathways like TGF-β signaling through interactions with proteins like RBX1 and PPP2CA. mdpi.comnih.gov

By analyzing the properties of the network, such as identifying highly connected "hub" proteins and functional modules, researchers can generate new hypotheses about the roles of CDC27 in various biological processes and diseases. nih.govmdpi.comtandfonline.com

Interacting Protein Type of Interaction Functional Significance Source of Evidence
CDC16, CDC23, ANAPC1, etc. Core APC/C SubunitEssential for the structural integrity and function of the Anaphase-Promoting Complex.Co-purification, Yeast two-hybrid
CDC20 Co-activatorBinds to APC/C to promote the ubiquitination of specific substrates during mitosis.Experiments, Databases
RBX1, PPP2CA, SKP1 Regulatory/SignalingLinks CDC27 to the TGF-β signaling pathway.Protein-protein interaction predictions
Elmo1 Novel InteractorA newly identified binding partner, suggesting potential roles for CDC27 outside of the core cell cycle machinery.Yeast and mammalian cell interaction studies

Predictive Modeling of this compound Regulation and Function

Predictive modeling has emerged as a powerful tool in understanding the complex regulatory networks that govern cellular processes. In the context of the this compound, a crucial component of the Anaphase-Promoting Complex/Cyclosome (APC/C), predictive modeling offers a framework for simulating its behavior, understanding its regulatory mechanisms, and predicting its functional consequences under various conditions. lehman.edu These computational approaches are essential for managing the complexity of the cell cycle control system and for generating testable hypotheses. lehman.edu

Mathematical and computational models allow researchers to integrate vast amounts of experimental data to describe the fundamental behaviors of the system as a whole. lehman.edu For a protein like CDC27, which is part of a large multi-subunit E3 ubiquitin ligase, such models are invaluable for dissecting its role in cell cycle progression. nih.govresearchgate.net The APC/C, with CDC27 as a core component, controls the timely degradation of key cell cycle proteins, thereby orchestrating the transitions between mitotic phases. researchgate.netwikipedia.orgnih.gov

Predictive modeling of CDC27 regulation and function can be broadly categorized into several approaches, each providing unique insights into its biological role.

Systems-Level Mathematical Modeling:

One of the primary approaches involves the development of mathematical models based on nonlinear ordinary differential equations (ODEs). lehman.edu These models describe the rates of biochemical reactions within the cell cycle network. lehman.edu For CDC27, this would involve modeling its interactions with other APC/C subunits, its co-activators like CDC20 and CDH1, and its substrates such as cyclin B and securin. researchgate.netwikipedia.orgnih.gov

A simplified representation of components in a systems-level model for CDC27 function is shown below:

Model ComponentDescriptionKey Interactions Modeled
CDC27 Core subunit of the APC/C.Binding to other APC/C subunits (e.g., CDC16, CDC23), interaction with co-activators (CDC20, CDH1). wikipedia.orgnih.gov
APC/C The complete E3 ubiquitin ligase complex.Catalysis of ubiquitin chain formation on target proteins.
CDC20/CDH1 Co-activators that confer substrate specificity to the APC/C.Binding to the APC/C and specific substrates. nih.govmdpi.com
Cyclin B/Securin Key substrates of the APC/C.Ubiquitination by APC/C leading to their degradation. nih.gov
Upstream Regulators Kinases and phosphatases that modify APC/C activity.Phosphorylation and dephosphorylation of APC/C subunits, including CDC27. nih.govspringermedizin.de

Structural and Interaction-Based Predictive Modeling:

Another layer of predictive modeling focuses on the three-dimensional structure of CDC27 and its interactions with other proteins. Tools like SWISS-MODEL can be used for predictive structural analysis of the this compound. researchgate.netresearchgate.net Understanding the structure of CDC27, which contains tetratricopeptide repeat (TPR) domains, is crucial as these domains are important for protein-protein interactions within the APC/C. researchgate.netwikipedia.orgnih.gov

Furthermore, platforms such as STRING are utilized for predicting protein-protein interactions. researchgate.netresearchgate.net For CDC27, this can help to build a comprehensive interaction network, identifying both known and novel binding partners. These interaction maps are fundamental for understanding how CDC27 is integrated into the broader cellular machinery and how its function is regulated.

Predictive Modeling in Disease:

Predictive models are also being applied to understand the role of CDC27 in diseases like cancer. Since CDC27 can act as either a tumor suppressor or an oncogene in different neoplasms, predictive models can help to elucidate the context-dependent function of this protein. researchgate.netnih.govresearchgate.net For example, models can simulate the effect of specific somatic mutations in the CDC27 gene, such as the p.E6G mutation in osteosarcoma, on the protein's function and its impact on cell division. nih.gov

By integrating data from genomic and proteomic studies of tumors, predictive models can help to identify CDC27 as a potential biomarker for diagnosis, prognosis, or therapeutic response. nih.govnih.gov For instance, a Receiver Operating Characteristic (ROC) curve analysis based on CDC27 expression has been used to evaluate its diagnostic value in Systemic Lupus Erythematosus (SLE). frontiersin.org

Below is a table summarizing various predictive modeling approaches and their applications to the study of CDC27:

Modeling ApproachMethodologyApplication to CDC27Research Findings and Predictions
Systems Biology Modeling Ordinary Differential Equations (ODEs) to represent biochemical reaction networks. lehman.eduSimulating the dynamics of the APC/C and its regulation throughout the cell cycle.Predictions on how CDC27 levels affect the timing of mitosis and cell cycle progression. lehman.edu
Structural Modeling Homology modeling and protein structure prediction (e.g., SWISS-MODEL). researchgate.netresearchgate.netGenerating 3D models of CDC27 to understand the structural basis of its interactions.Insights into how mutations might alter CDC27 structure and its binding to other proteins.
Protein-Protein Interaction Prediction Computational algorithms to predict interactions based on genomic and experimental data (e.g., STRING). researchgate.netresearchgate.netMapping the interaction network of CDC27 within the APC/C and with other cellular proteins.Identification of novel interaction partners and regulatory pathways involving CDC27.
Machine Learning Models Algorithms trained on large datasets (e.g., gene expression, mutation data) to predict outcomes.Predicting the role of CDC27 in cancer progression and patient prognosis based on tumor data.Classification of CDC27 as a potential biomarker in various cancers and autoimmune diseases. nih.govfrontiersin.org

Future Directions and Emerging Research Avenues for Cdc27 Protein

Elucidating Novel Post-Translational Modifications and their Regulatory Roles

Post-translational modifications (PTMs) are pivotal in fine-tuning protein activity, localization, and interactions. Phosphorylation of CDC27 by various kinases, including Casein Kinase II (CKII), Cyclin-Dependent Kinase 1 (CDK1), and Polo-like kinase 1 (PLK1), is known to modulate APC/C activity, particularly during mitosis. nih.govd-nb.infomolbiolcell.orgnih.gov However, a comprehensive understanding of the complete repertoire of PTMs on CDC27 and their precise functional consequences remains an active area of research.

Future efforts should leverage advanced proteomic technologies, such as high-resolution mass spectrometry, to systematically identify and map novel PTMs on CDC27 across different cellular states and cell cycle phases. researchgate.net Beyond phosphorylation, exploring the impact of other modifications like acetylation, ubiquitination (both as a target for degradation and potentially as a regulatory signal), and glycosylation is essential. nih.govnih.govd-nb.infospandidos-publications.com Recent findings, for instance, have highlighted the O-GlcNAcylation of CDC27 and suggested a role in maintaining its stability by inhibiting the autophagy-lysosome pathway, underscoring the potential for discovering unexpected regulatory layers. researchgate.net

Deciphering how these diverse PTMs influence CDC27's structural dynamics, its assembly with other APC/C subunits, its interaction with activators (Cdc20 and Cdh1) and substrates, and its dynamic localization to specific cellular compartments like spindle microtubules, centrosomes, kinetochores, and chromosome arms will be paramount for a holistic view of APC/C regulation. uniprot.orgnih.govtandfonline.com Furthermore, identifying the specific enzymes (kinases, phosphatases, acetyltransferases, deacetylases, etc.) responsible for these modifications and the signaling pathways that govern their activity will provide critical insights into the intricate regulatory network controlling CDC27 function. nih.govd-nb.infomolbiolcell.orgnih.govtandfonline.com

Dissecting the Fine-Tuned Mechanisms of CDC27 Protein in APC/C Activation and Deactivation

As a core component of the APC/C's TPR suprahelix, CDC27 serves a crucial scaffolding role, contributing to the proper positioning of substrate recognition sites and activator binding interfaces. nih.govnih.govpnas.org While it is established that CDC27, alongside Cdc23, is necessary for efficient binding of the APC/C to its activators Cdc20 and Cdh1, the precise molecular mechanisms by which CDC27 facilitates these interactions and influences the downstream catalytic activity of the APC/C require further in-depth investigation. nih.govwikipedia.org

Future research should employ advanced structural and biochemical techniques to dissect the dynamic conformational changes within CDC27 and the entire APC/C complex upon activator and substrate engagement. Approaches such as cryo-electron microscopy, potentially combined with biochemical reconstitution of APC/C sub-complexes, can offer unprecedented insights into these molecular events at high resolution. wikipedia.org Pinpointing the specific amino acid residues or structural motifs within CDC27 that are critical for differential binding to various activators and substrates, and understanding how these interactions are allosterically regulated by PTMs, will be crucial for a detailed mechanistic understanding. nih.govnih.gov

Equally important is the investigation into the mechanisms governing APC/C deactivation and the specific role CDC27 plays in this process. This includes exploring how the dissociation of activators, the influence of inhibitory proteins like Emi1, or other regulatory cues lead to the inactivation of the APC/C, and how CDC27 contributes to or is affected by these events. nih.govwikipedia.org The potential existence and functional significance of negative feedback loops involving CDC27 that modulate APC/C activity also represent an intriguing area for future exploration. wikipedia.org

Exploring the Interplay of this compound with Emerging Cellular Processes

Beyond its well-characterized role in cell cycle control, accumulating evidence suggests that the APC/C, and consequently CDC27, is involved in a broader spectrum of cellular functions, including the maintenance of genome stability, regulation of cell differentiation, involvement in carcinogenesis, modulation of autophagy, influence on cell death pathways, and impact on energy metabolism. spandidos-publications.comresearchgate.netfrontiersin.org

Future research should aim to systematically delineate the specific contributions of CDC27 to these diverse biological processes. For instance, investigating how CDC27-mediated ubiquitination of non-cell cycle related substrates influences pathways such as apoptosis, epithelial-mesenchymal transition (EMT), the maintenance of stemness, and efferocytosis could uncover novel and unexpected roles for this protein. nih.govspandidos-publications.com Studies have already indicated a link between CDC27 and the regulation of key cell cycle regulators like p21 and Cyclin D1, with implications in cancer development and progression. pnas.orgnih.gov A critical future direction is the identification and validation of novel non-cell cycle substrates of the APC/C whose degradation is directly or indirectly dependent on CDC27.

The recent implication of CDC27 in specific developmental disorders, such as hemifacial microsomia, through its impact on neural crest cell proliferation and chondrocyte differentiation, highlights the necessity of exploring its roles in developmental processes and in the context of specific tissues and organs. researchgate.netnih.gov Furthermore, investigating the molecular connections between CDC27 and signaling pathways beyond the established link with TGF-β signaling, which affects CDC27 phosphorylation, will be crucial for understanding its broader regulatory landscape. nih.govmolbiolcell.orgnih.govuniroma2.it

Investigating Species-Specific Functional Divergences of this compound Homologs

While CDC27 is a highly conserved subunit of the APC/C across eukaryotic organisms, there exist species-specific variations in its sequence, potentially in its structure, regulatory mechanisms, and specific functional nuances. genecards.orgnih.gov Comparative studies of CDC27 homologs across diverse species can provide invaluable insights into the evolutionary pressures that have shaped APC/C function and its adaptation to different biological contexts. researchgate.netresearchgate.netoup.com

Future research should encompass comparative analyses of CDC27 homologs from a wide phylogenetic range, including various model organisms, unicellular eukaryotes, and plants. nih.govresearchgate.netoup.com This could involve detailed comparisons of their amino acid sequences, predicted or determined three-dimensional structures, PTM profiles, interactions with other proteins, and their ability to functionally complement mutations in heterologous systems. researchgate.net Studies in organisms like Trypanosoma brucei, which exhibit unusual APC/C subunit compositions, can reveal divergent mechanisms of substrate recognition and regulation that may involve the CDC27 homolog. researchgate.net

Understanding these species-specific differences is not only crucial for comprehending the fundamental principles of APC/C function and the evolution of cell cycle control but may also uncover unique regulatory nodes that could be exploited for species-specific interventions, particularly in the context of infectious diseases.

Identification of Undiscovered Interaction Partners and Downstream Effectors of this compound

Although known to interact with other APC/C subunits, the activators Cdc20 and Cdh1, and certain inhibitory proteins like Emi1, the complete network of CDC27 interaction partners and its downstream effectors remains incompletely defined. uniprot.orgnih.govnih.govwikipedia.orgresearchgate.net Identifying these previously unknown binding partners is essential for fully mapping the cellular pathways and regulatory networks in which CDC27 participates.

Future studies should employ unbiased and high-throughput experimental approaches, such as comprehensive affinity purification coupled with mass spectrometry, sophisticated yeast two-hybrid screens, and advanced proximity labeling techniques (e.g., BioID, TurboID), to identify novel proteins that interact with CDC27 under various physiological and pathological conditions. researchgate.netresearchgate.net Focusing these studies on specific subcellular locations where CDC27 is known to reside, such as microtubules, centrosomes, and kinetochores, could reveal spatially regulated interactions that are critical for localized APC/C function. uniprot.orgtandfonline.comresearchgate.net

Upon identification of potential interaction partners, rigorous validation of these interactions and the determination of their functional significance are crucial next steps. This involves investigating how these interactions influence CDC27's stability, localization, PTM status, and its contribution to APC/C activity or other cellular processes. Furthermore, systematically identifying the downstream effectors that are directly or indirectly regulated by CDC27 activity, beyond the established APC/C substrates, will be vital for reconstructing the complete signaling cascades in which CDC27 plays a role. This may necessitate the integration of multi-omics data, including proteomics, transcriptomics, and functional genomics.

Development of Advanced Experimental Models for Comprehensive this compound Research

Investigating the complex roles of CDC27 within its native cellular environment and in the context of multicellular organisms, development, and disease necessitates the development and application of increasingly sophisticated experimental models. While studies in yeast, Drosophila, and established mammalian cell lines have provided foundational knowledge, more advanced models are required to address the remaining complexities. nih.govnih.govresearchgate.netyeastgenome.org

Future directions in this area include:

Generation of refined genetic models: Developing conditional knockout or knock-in animal models (e.g., mice, rats) to enable the study of tissue-specific and temporally controlled manipulation of CDC27 expression or function, allowing for the investigation of its roles in specific developmental stages or disease contexts. genecards.org

Utilization of organoid and 3D culture systems: Employing these models to better mimic the intricate architecture and cellular interactions of tissues and organs, providing a more physiologically relevant platform for studying CDC27's involvement in differentiation, morphogenesis, and disease progression. oup.com

Development of patient-specific models: Creating induced pluripotent stem cell (iPSC) models derived from patients diagnosed with conditions linked to CDC27 dysfunction (e.g., hemifacial microsomia, certain types of cancer) to facilitate the study of disease mechanisms and the preclinical testing of potential therapeutic strategies. researchgate.netnih.govnih.govfrontiersin.org

Application of advanced imaging techniques: Utilizing super-resolution microscopy, live-cell imaging, and Förster resonance energy transfer (FRET) techniques to visualize the dynamic behavior, precise localization, and molecular interactions of CDC27 within living cells in real-time.

Establishment of high-throughput screening platforms: Developing robust cellular or biochemical assays amenable to high-throughput screening to identify small molecules or genetic modifiers that can modulate CDC27 expression, PTMs, interactions, or functional output, which could serve as starting points for the development of targeted therapies. genecards.org

Q & A

Basic: What is the primary molecular function of CDC27 in cell cycle regulation, and how can researchers experimentally validate its role in the anaphase-promoting complex/cyclosome (APC/C)?

Answer:
CDC27 is a core subunit of the APC/C, a ubiquitin ligase essential for degrading cell cycle regulators like securin and cyclins to ensure mitotic progression . To validate its role:

  • Co-immunoprecipitation (Co-IP): Confirm interactions with APC/C subunits (e.g., CDC16, CDC23) using antibodies specific to CDC27 .
  • Functional Knockdown: siRNA/shRNA-mediated CDC27 silencing in cell lines (e.g., HEK293T) followed by flow cytometry to detect mitotic arrest due to cyclin B accumulation .
  • Ubiquitination Assays: Monitor degradation of APC/C substrates (e.g., securin) via Western blot after CDC27 depletion .

Advanced: How does CDC27 promote epithelial-to-mesenchymal transition (EMT) in colorectal cancer (CRC), and what methodological approaches establish this mechanism?

Answer:
CDC27 drives EMT by upregulating ID1, a transcription factor that suppresses E-cadherin and induces mesenchymal markers (e.g., Vimentin) . Key methods include:

  • Transwell/Matrigel Assays: Quantify invasion/migration in CDC27-knockdown HCT116 or DLD1 cells .
  • Western Blotting: Assess EMT markers (Twist, E-cadherin) in tumor tissues .
  • Chromatin Immunoprecipitation (ChIP): Validate CDC27-ID1 promoter interactions .
  • Clinical Correlation: Immunohistochemistry (IHC) on CRC patient tissues to link CDC27 expression with metastasis .

Advanced: How can contradictory findings about CDC27’s role in chemotherapeutic response be resolved experimentally?

Answer:
Discrepancies arise from tissue-specific contexts (e.g., breast vs. colorectal cancer). Strategies include:

  • Stratified Clinical Cohorts: Analyze CDC27 expression and survival outcomes in cancer subtypes (e.g., READ vs. gastric cancer) .
  • Patient-Derived Xenografts (PDXs): Treat CDC27-high/low PDXs with chemotherapy (e.g., 5-FU) to correlate expression with drug sensitivity .
  • Multi-Omics Profiling: Integrate proteomics (APC/C substrates) and transcriptomics (ID1, EMT pathways) to identify resistance mechanisms .

Basic: What techniques are recommended for detecting CDC27 protein expression in tumor samples?

Answer:

  • Western Blotting: Use validated antibodies (e.g., Rabbit pAb B17915 at 1:1000 dilution) with siRNA-treated lysates as negative controls .
  • Immunohistochemistry (IHC): Optimize anti-CDC27 monoclonal antibodies (1:200–1:1000 dilution) on paraffin-embedded sections; score nuclear/cytoplasmic localization .
  • ELISA: Quantify CDC27 levels in serum/tissue lysates at 1:10,000 dilution .

Advanced: How do CDC27 mutations in the Apc3/TPR regions affect APC/C function, and what structural analyses study these alterations?

Answer:
Mutations in Apc3 (functional domain) or TPR (protein interaction domain) disrupt APC/C assembly and substrate recognition . Methods:

  • Site-Directed Mutagenesis: Introduce mutations (e.g., phosphorylation sites) and assess cyclin B1 degradation via ubiquitination assays .
  • Co-IP: Compare binding affinity of mutant CDC27 with APC/C coactivators (e.g., Cdh1) .
  • Cryo-EM: Resolve structural perturbations in mutant APC/C complexes .

Advanced: What is CDC27’s role in maintaining cancer stem cell (CSC) properties, and how can this be targeted experimentally?

Answer:
CDC27 enhances CSC self-renewal via CD44 upregulation and Wnt/β-catenin activation . Approaches:

  • Sphere-Forming Assays: Compare spheroid formation in CDC27-knockdown vs. wild-type cells .
  • Flow Cytometry: Sort CD44+/CD24- populations in CDC27-overexpressing gastric cancer cells .
  • In Vivo Limiting Dilution: Assess tumor-initiating capacity in xenografts .
  • Therapeutic Targeting: Use CDC27 shRNA lentiviral systems to reduce CSC-driven metastasis .

Basic: How is CDC27 expression regulated at the post-transcriptional level, and what tools study this regulation?

Answer:

  • miRNA Targeting: miR-218-2 binds CDC27’s 3′-UTR to suppress translation. Validate via:
    • Luciferase Reporters: Clone wild-type/mutant 3′-UTR sequences to confirm miRNA binding .
    • qPCR/Western Blot: Measure CDC27 levels after miRNA mimic/antagomir transfection .
  • CRISPR/Cas9 Knockout: Generate CDC27-deficient HEK293T cells to study compensatory pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.